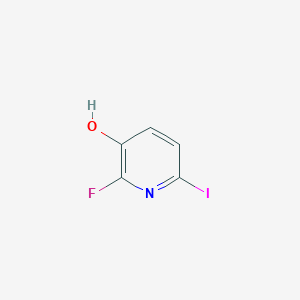

2-Fluoro-6-iodopyridin-3-ol

描述

Significance of Pyridine (B92270) Derivatives as Versatile Heterocyclic Systems

Pyridine and its derivatives are fundamental heterocyclic compounds, analogous to benzene (B151609) but with a nitrogen atom replacing one carbon-hydrogen unit. globalresearchonline.net This nitrogen atom imparts unique properties, making pyridines essential components in a vast array of natural products, including vitamins and alkaloids, and synthetic compounds. globalresearchonline.netresearchgate.net Their broad-ranging applications stem from their ability to engage in various chemical reactions and their diverse biological activities, which include antifungal, antibacterial, anticancer, and anti-inflammatory properties. tandfonline.comnih.govnih.gov The pyridine scaffold is a common feature in many FDA-approved drugs, highlighting its importance in medicinal chemistry. frontiersin.orgnih.gov

Strategic Role of Halogenation in Modulating Reactivity and Synthetic Utility of Pyridinols

The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the pyridinol ring is a powerful strategy for fine-tuning its chemical characteristics. jk-sci.com Halogenation can alter the electron distribution within the ring, influencing its reactivity in subsequent chemical transformations. nih.gov For instance, the presence of a fluorine atom can enhance a molecule's metabolic stability and bioavailability, which is a desirable trait in drug design. Conversely, heavier halogens like iodine serve as excellent leaving groups in cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the construction of more complex molecular architectures. evitachem.com This strategic functionalization allows chemists to design and synthesize a wide variety of novel compounds with specific properties. jk-sci.com

Rationale for Focused Academic Investigation of 2-Fluoro-6-iodopyridin-3-ol

The compound this compound presents a particularly interesting case for academic study due to its unique substitution pattern. It possesses both a fluorine atom, known for its ability to modulate electronic properties, and an iodine atom, a versatile handle for synthetic transformations. This dual halogenation makes it a highly valuable intermediate for the synthesis of a diverse range of more complex molecules. The hydroxyl group at the 3-position further adds to its synthetic potential, allowing for additional modifications. nih.gov

Scope and Objectives of Research on this compound as a Synthetic Intermediate

Research on this compound is primarily focused on its application as a versatile building block in organic synthesis. Key research objectives include:

Developing efficient and selective methods for its synthesis.

Exploring its reactivity in various chemical reactions, particularly cross-coupling and substitution reactions.

Utilizing it as a key intermediate in the synthesis of biologically active molecules and other functional materials.

A common synthetic route to this compound involves the iodination of 2-fluoro-3-hydroxypyridine (B122602). nih.gov In a typical procedure, iodine and potassium carbonate are added to a solution of 2-fluoro-3-hydroxypyridine in water and stirred at room temperature. nih.gov

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C5H3FINO |

| Molecular Weight | 238.99 g/mol |

| CAS Number | 87090561 |

| SMILES | C1=CC(=NC(=C1O)F)I |

| InChI | InChI=1S/C5H3FINO/c6-5-3(9)1-2-4(7)8-5/h1-2,9H |

| InChIKey | MBVHKLCIADVZCE-UHFFFAOYSA-N |

| Predicted XlogP | 1.6 |

Data sourced from PubChem. uni.lu

Research Findings on the Reactivity of this compound

Studies have demonstrated the synthetic utility of this compound. For example, it has been used as a precursor in the synthesis of substituted 3-hydroxypyridin-2(1H)-ones. In one study, the hydroxyl group of this compound was protected, and the 2-fluoro substituent was selectively displaced. nih.gov The resulting intermediate then underwent a Suzuki coupling reaction at the 6-position, showcasing the reactivity of the iodine atom. nih.gov This highlights the differential reactivity of the two halogen substituents, allowing for a stepwise and controlled functionalization of the pyridine ring.

Structure

3D Structure

属性

IUPAC Name |

2-fluoro-6-iodopyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3FINO/c6-5-3(9)1-2-4(7)8-5/h1-2,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVHKLCIADVZCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3FINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801310042 | |

| Record name | 2-Fluoro-6-iodo-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1012084-54-6 | |

| Record name | 2-Fluoro-6-iodo-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1012084-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-iodo-3-pyridinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functionalization of 2 Fluoro 6 Iodopyridin 3 Ol

Halogen-Based Cross-Coupling Reactions of 2-Fluoro-6-iodopyridin-3-ol

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. In the context of this compound, the significant difference in bond strength and reactivity between the C-I and C-F bonds allows for highly selective transformations. The carbon-iodine bond is considerably weaker and more susceptible to oxidative addition to a low-valent transition metal catalyst (like palladium), making it the primary site for cross-coupling reactions. wikipedia.org

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron species with an organohalide to form a new C-C single bond. wikipedia.org This reaction is widely used in the synthesis of biaryls and substituted aromatic compounds. scirp.org For this compound, the reaction proceeds selectively at the C-6 position due to the much higher reactivity of the aryl iodide compared to the aryl fluoride (B91410) in the key oxidative addition step of the catalytic cycle. libretexts.org The reaction typically involves a palladium(0) catalyst, a base, and a suitable solvent system, often with aqueous components. frontiersin.orgnih.gov

The general mechanism involves three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound.

Transmetalation: The organoboron compound (e.g., a boronic acid or ester) transfers its organic group to the palladium center, facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. libretexts.org

This selectivity allows for the synthesis of various 6-aryl- or 6-vinyl-2-fluoropyridin-3-ol derivatives, which are valuable intermediates in medicinal chemistry.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80-100 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 90-98 |

| Thiophen-2-ylboronic acid | Pd₂(dba)₃ | XPhos | K₂CO₃ | n-Butanol | 100 | 80-92 |

| Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | - | Cs₂CO₃ | DMF/H₂O | 60-80 | 75-88 |

Similar to the Suzuki-Miyaura reaction, both Stille and Sonogashira couplings offer selective C-C bond formation at the C-6 position of this compound.

The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane), catalyzed by palladium. wikipedia.org A key advantage of Stille coupling is the stability and tolerance of organostannanes to a wide variety of functional groups. libretexts.org The reaction mechanism is analogous to the Suzuki coupling, with the transmetalation step involving the transfer of an organic group from tin to palladium. libretexts.org

The Sonogashira coupling is a method for forming a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. wikipedia.org This reaction is unique in that it typically employs a dual catalyst system, consisting of a palladium complex and a copper(I) salt (co-catalyst), along with an amine base. organic-chemistry.org The copper co-catalyst facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium center. nih.gov Copper-free versions of the Sonogashira coupling have also been developed. organic-chemistry.org The high reactivity of the C-I bond ensures that alkynylation occurs exclusively at this position, yielding 2-fluoro-6-alkynylpyridin-3-ol derivatives.

Table 2: Typical Conditions for Stille and Sonogashira Couplings

| Coupling Type | Coupling Partner | Catalyst System | Base/Additive | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | LiCl (optional) | Toluene or DMF | 80-110 |

| Stille | Trimethyl(phenyl)stannane | PdCl₂(PPh₃)₂ | - | Dioxane | 100 |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI | Et₃N or DIPEA | THF or DMF | 25-60 |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Piperidine | DMF | 25-50 |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for preparing aryl amines, which are prevalent in pharmaceuticals. organic-chemistry.org As with other palladium-catalyzed cross-couplings, the reaction with this compound demonstrates high selectivity for the C-I bond over the C-F bond. researchgate.net

The catalytic cycle requires a palladium precursor, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and depends on the specific substrates being coupled. libretexts.org The reaction scope is broad, accommodating primary and secondary aliphatic and aromatic amines. This method allows for the direct installation of an amino group at the C-6 position, providing access to 6-amino-2-fluoropyridin-3-ol (B15316409) derivatives.

Table 3: General Conditions for Buchwald-Hartwig Amination

| Amine | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|---|

| Aniline | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 |

| Morpholine | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 |

| Benzylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Toluene | 100-120 |

| Ammonia Equivalent (e.g., LHMDS) | Pd(OAc)₂ | Josiphos | LiHMDS | THF | 65 |

Beyond the most common cross-coupling reactions, the C-I bond of this compound is susceptible to a variety of other transition metal-catalyzed transformations. nih.gov These reactions take advantage of the same principle of selective oxidative addition at the weaker C-I bond.

Examples of such transformations include:

Heck Coupling: A palladium-catalyzed reaction between the aryl iodide and an alkene to form a substituted alkene, which would result in a 6-alkenyl-2-fluoropyridin-3-ol.

Carbonylation Reactions: The insertion of carbon monoxide into the C-I bond, catalyzed by palladium, can be used to synthesize esters, amides, or carboxylic acids at the C-6 position.

Ullmann Condensation: A copper-catalyzed reaction that can be used to form C-O, C-N, or C-S bonds, often under harsher conditions than palladium-catalyzed equivalents but useful for specific substrates.

Cyanation: The palladium- or copper-catalyzed introduction of a cyanide group, converting the C-I bond to a C-CN bond, providing a versatile nitrile functional group for further elaboration.

These diverse catalytic systems underscore the utility of the iodo group as a versatile handle for the complex functionalization of the pyridinol scaffold. researchgate.net

Nucleophilic Aromatic Substitution at Halogenated Positions of this compound

Nucleophilic aromatic substitution (SNAr) is a distinct substitution pathway for aromatic compounds. wikipedia.org Unlike cross-coupling reactions, SNAr does not involve a metal catalyst and instead proceeds via an addition-elimination mechanism. The reaction is favored on electron-deficient aromatic rings, such as pyridine (B92270), and requires a good leaving group. nih.gov

In the SNAr mechanism, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The aromaticity is then restored by the expulsion of the leaving group. The rate-determining step is typically the initial nucleophilic attack. youtube.com

In SNAr reactions of polyhalogenated aromatic systems, the reactivity order of halogens as leaving groups is often the reverse of that seen in cross-coupling: F > Cl > Br > I. nih.gov This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. youtube.com Furthermore, fluorine's strong inductive effect helps to stabilize the negative charge of the intermediate Meisenheimer complex.

Therefore, under SNAr conditions (i.e., in the presence of a strong nucleophile and the absence of a transition metal catalyst), this compound is expected to undergo selective substitution at the C-2 position, replacing the fluoro group. This orthogonal reactivity compared to cross-coupling reactions is a powerful feature, allowing for the sequential and site-selective functionalization of the molecule. For example, one could first perform a Suzuki coupling at the C-6 iodo position and then introduce a different group at the C-2 fluoro position via SNAr.

Table 4: Predicted Selectivity in Nucleophilic Aromatic Substitution

| Nucleophile | Reagent | Typical Conditions | Expected Product |

|---|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | Methanol (MeOH), 60-80 °C | 2-Methoxy-6-iodopyridin-3-ol |

| Thiolate | Sodium thiophenoxide (NaSPh) | DMF, 80-100 °C | 2-(Phenylthio)-6-iodopyridin-3-ol |

| Amine | Pyrrolidine | DMSO, 100-120 °C | 2-(Pyrrolidin-1-yl)-6-iodopyridin-3-ol |

| Hydroxide (B78521) | Potassium hydroxide (KOH) | Water/Dioxane, 100 °C | 6-Iodopyridine-2,3-diol |

Selective Substitution at the Iodo Group

The carbon-iodine bond at the 6-position of this compound is the most labile site for substitution reactions, particularly palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide variety of substituents at this position.

A notable example of this selectivity is the Suzuki coupling reaction. In a synthetic route aimed at producing inhibitors of influenza A endonuclease, a protected derivative of this compound, namely 2-(t-butoxy)-3-((2-methoxyethoxy)methoxy)-6-iodopyridine, was successfully coupled with 4-fluorophenylboronic acid. This reaction demonstrates the feasibility of forming a carbon-carbon bond at the 6-position without disturbing the fluoro and protected hydroxyl groups.

While specific examples for Sonogashira and Buchwald-Hartwig amination reactions on this compound are not extensively documented in the reviewed literature, the known reactivity of aryl iodides in these transformations suggests that similar selective substitutions are highly probable. The Sonogashira coupling would allow for the introduction of alkyne moieties, and the Buchwald-Hartwig amination would enable the formation of carbon-nitrogen bonds, leading to a diverse array of substituted pyridinol derivatives. The general conditions for these reactions on iodo-pyridines typically involve a palladium catalyst, a suitable ligand, a base, and, in the case of Sonogashira coupling, a copper(I) co-catalyst.

Table 1: Examples of Selective Substitution Reactions at the Iodo Group

| Reaction Type | Reactants | Product | Notes |

| Suzuki Coupling | 2-(t-butoxy)-3-((2-methoxyethoxy)methoxy)-6-iodopyridine, 4-fluorophenylboronic acid | 6-(p-fluorophenyl)-2-(t-butoxy)-3-((2-methoxyethoxy)methoxy)pyridine | Demonstrates selective C-C bond formation at the 6-position. |

| Sonogashira Coupling (Predicted) | This compound (or protected derivative), terminal alkyne | 2-Fluoro-6-alkynylpyridin-3-ol | Based on the general reactivity of aryl iodides. |

| Buchwald-Hartwig Amination (Predicted) | This compound (or protected derivative), amine | 2-Fluoro-6-aminopyridin-3-ol | Based on the general reactivity of aryl iodides. |

Reactivity at the Hydroxyl Moiety of this compound

The hydroxyl group at the 3-position of this compound is a key functional handle that can be readily modified through various etherification and esterification reactions. Its presence also influences the electronic properties and intermolecular interactions of the molecule.

The hydroxyl group can be converted into an ether, which is often used as a protecting group during subsequent transformations at other positions of the pyridine ring. For instance, the hydroxyl group of this compound has been protected as a (2-methoxyethoxy)methoxy (MEM) ether using MEM chloride. This protection strategy was employed to facilitate a subsequent Suzuki coupling reaction at the 6-position. Another documented reaction is the selective displacement of the 2-fluoro substituent with t-butoxide to form a t-butyl ether, which highlights the reactivity of the C-F bond under certain conditions.

Esterification of the hydroxyl group is another important transformation, providing access to a range of pyridyl esters. While specific examples for the direct esterification of this compound are not prevalent in the literature, general methods for the esterification of hydroxypyridines are well-established. These typically involve reaction with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base, or Fischer esterification with a carboxylic acid under acidic catalysis. Such modifications can be used to alter the biological activity or physical properties of the molecule.

Table 2: Etherification and Predicted Esterification of this compound

| Reaction Type | Reagents | Product Functional Group |

| Etherification (MEM protection) | MEM chloride, base | -O-MEM |

| Etherification (Williamson ether synthesis - predicted) | Alkyl halide, base | -O-Alkyl |

| Esterification (predicted) | Acyl chloride or anhydride, base | -O-Acyl |

| Esterification (Fischer - predicted) | Carboxylic acid, acid catalyst | -O-Acyl |

The 3-hydroxyl group, in conjunction with the pyridine nitrogen, allows this compound to participate in hydrogen bonding, both as a donor (from the -OH group) and an acceptor (at the nitrogen and oxygen atoms). These interactions can lead to the formation of dimers or more complex supramolecular structures in the solid state and influence its solubility and behavior in solution.

Furthermore, 3-hydroxypyridines can exist in tautomeric equilibrium with their corresponding pyridone forms. For 3-hydroxypyridine (B118123) itself, studies have shown that the equilibrium between the hydroxy and zwitterionic pyridone forms is sensitive to the solvent environment. While the hydroxy form is favored in the gas phase and nonpolar solvents, the zwitterionic form can be significantly populated in polar, protic solvents like water due to stabilization through hydrogen bonding. It is expected that this compound would exhibit similar tautomeric behavior, with the equilibrium position being influenced by the electronic effects of the fluoro and iodo substituents.

Directed Ortho-Metalation and Other C-H Functionalization Approaches

The hydroxyl group in this compound can act as a directed metalation group (DMG). In the presence of a strong base, such as an organolithium reagent, the hydroxyl group can direct deprotonation to the adjacent C-4 position. The resulting organometallic intermediate can then be trapped with various electrophiles to introduce new substituents at this position. This directed ortho-metalation (DoM) strategy provides a powerful tool for regioselective C-H functionalization. While specific examples of DoM on this compound are not explicitly detailed in the surveyed literature, the principle is well-established for other hydroxypyridine systems.

Other C-H functionalization approaches, such as those catalyzed by transition metals, could potentially be applied to the C-H bonds of the pyridine ring that are not activated by the directing effect of the hydroxyl group. However, the regioselectivity of such reactions would be influenced by the electronic and steric properties of all the substituents present on the ring.

Radical and Photoredox Chemistry for Derivatization

The iodo-substituent on the pyridine ring makes this compound a potential substrate for radical and photoredox-catalyzed reactions. Aryl iodides are known to be effective precursors for aryl radicals under various conditions, including photolysis, radical initiation, or single-electron transfer from a photocatalyst. These aryl radicals can then participate in a variety of transformations, such as addition to alkenes or arenes, or hydrogen atom abstraction.

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions. While specific applications to this compound have not been reported, the general principles of photoredox catalysis suggest that it could be used to generate the corresponding pyridyl radical, which could then be trapped by a suitable reaction partner. This would open up new avenues for the derivatization of this scaffold.

Cascade and Multi-Component Reactions Involving this compound

Due to its multiple functional groups, this compound has the potential to be a valuable component in cascade and multi-component reactions (MCRs). These reactions allow for the rapid construction of complex molecular architectures in a single synthetic operation. For example, a reaction sequence could be envisioned where an initial substitution at the iodo group is followed by an intramolecular reaction involving the hydroxyl group or a C-H bond of the newly introduced substituent.

While the existing literature does not provide specific examples of cascade or multi-component reactions starting from this compound, its diverse reactivity profile makes it an attractive candidate for the development of such efficient synthetic methodologies. The ability to selectively functionalize different positions on the ring sequentially or in a one-pot fashion would be highly valuable for the synthesis of complex pyridine-containing molecules.

Applications of 2 Fluoro 6 Iodopyridin 3 Ol in Advanced Organic Synthesis and Materials Science

2-Fluoro-6-iodopyridin-3-ol as a Key Building Block for Complex Pyridine (B92270) Architectures

The primary utility of this compound in constructing complex pyridine architectures lies in the reactivity of its carbon-iodine bond. The C-I bond is a well-established handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for carbon-carbon and carbon-heteroatom bond formation. This allows for the direct attachment of various substituents at the 6-position of the pyridine ring.

Key cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond by coupling the iodopyridine with an organoboron compound, typically a boronic acid or boronic ester. This is a powerful method for synthesizing biaryl and heteroaryl structures. myskinrecipes.comscispace.comresearchgate.netbeilstein-journals.orgtcichemicals.com The hydroxyl and fluoro groups on the this compound scaffold can influence the electronic properties and reactivity of the resulting complex molecules. myskinrecipes.comtcichemicals.com

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the iodopyridine and a terminal alkyne, leading to the synthesis of arylethynyl compounds. soton.ac.ukorganic-chemistry.orgwikipedia.orgnih.govlibretexts.org These products are valuable intermediates and can be found in conjugated materials and complex natural products.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the iodopyridine and an amine. researchgate.netwikipedia.orgchemspider.comorganic-chemistry.org This provides a direct route to 6-amino-2-fluoropyridin-3-ol (B15316409) derivatives, which are important substructures in medicinal chemistry.

The selective reactivity of the iodine atom in the presence of the less reactive C-F bond is a key advantage, allowing for sequential functionalization. After the iodine has been replaced, the fluorine atom can potentially be substituted by a strong nucleophile under more forcing conditions, further increasing the molecular complexity.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Product Substructure |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C-C | 6-Aryl/Vinyl-2-fluoropyridin-3-ol |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C-C (sp) | 6-Alkynyl-2-fluoropyridin-3-ol |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C-N | 6-(R¹R²-amino)-2-fluoropyridin-3-ol |

Utility in the Synthesis of Diverse Heterocyclic Compound Libraries

Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to create collections of structurally diverse small molecules. dundee.ac.uk The goal of DOS is to efficiently explore a wide range of chemical space to identify novel bioactive compounds. Building blocks with multiple, orthogonally reactive functional groups are highly sought after for DOS, and this compound is an excellent candidate for this approach.

The three distinct functional groups on the molecule can be addressed with different classes of chemical reactions:

Iodine: Primarily used for palladium-catalyzed cross-coupling reactions as detailed above.

Hydroxyl Group: Can undergo O-alkylation, O-acylation, etherification, or conversion to a triflate, which can then participate in further cross-coupling reactions.

Fluorine: Can potentially undergo nucleophilic aromatic substitution (SNAr) with strong nucleophiles, although this is generally more difficult than displacing iodine. Its presence also modulates the acidity of the hydroxyl group and the reactivity of the ring.

By systematically applying different reaction sequences to these functional groups, a single starting material, this compound, can give rise to a large and diverse library of complex heterocyclic compounds. For instance, one could first perform a Suzuki coupling at the 6-position, followed by an etherification of the hydroxyl group, and finally attempt a nucleophilic substitution of the fluorine atom. Changing the reagents at each step would lead to a vast array of different final products.

Precursor in the Development of Functional Organic Materials

Fluorinated heterocyclic compounds are of increasing importance in materials science, particularly in the field of organic electronics. The incorporation of fluorine atoms into organic molecules can significantly alter their electronic properties, such as the HOMO/LUMO energy levels, and can improve device performance by enhancing thermal stability and modifying intermolecular interactions.

While direct applications of this compound in materials are not extensively documented, its structure suggests significant potential as a precursor. Pyridine-based materials are widely used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as n-type semiconductors due to the electron-deficient nature of the pyridine ring.

The this compound scaffold could be elaborated through the cross-coupling reactions mentioned previously to build larger, conjugated systems essential for these applications. For example, coupling with aromatic boronic acids (Suzuki) or alkynes (Sonogashira) can extend the π-conjugated system, which is a fundamental requirement for organic electronic materials. The fluorine atom can help to lower the LUMO energy level, which is beneficial for electron-transporting materials, and can also increase the electron-injection efficiency in OLEDs. The hydroxyl group offers a site for attaching solubilizing groups or for linking the molecule to a polymer backbone.

Role in Ligand Design for Organometallic Catalysis

The development of new ligands is crucial for advancing the field of organometallic catalysis. Ligands coordinate to a metal center and precisely tune its steric and electronic properties, thereby controlling the activity, selectivity, and stability of the catalyst. Pyridine-containing molecules are among the most common ligand scaffolds due to the excellent coordinating ability of the nitrogen lone pair.

This compound serves as a versatile platform for creating novel ligand architectures. The pyridine nitrogen and the adjacent hydroxyl group can act as a bidentate chelation site for a metal center, forming a stable five-membered ring. This N,O-bidentate motif is a common feature in many successful catalyst designs.

Furthermore, the iodo group at the 6-position is a key feature for ligand elaboration. It can be readily replaced using cross-coupling reactions to introduce other coordinating groups, such as phosphines (via phosphination reactions), other N-heterocycles (via Suzuki or Stille coupling), or chiral side arms. This modular approach allows for the systematic tuning of the ligand's properties to optimize catalyst performance for a specific chemical transformation.

| Modification Site | Reaction Type | Introduced Group | Potential Ligand Type |

|---|---|---|---|

| C6-Iodo | Phosphination | -PR₂ | P,N-type Ligand |

| C6-Iodo | Suzuki Coupling | Another Pyridine Ring | Bipyridine-type Ligand |

| C3-OH | Etherification | -O-CH₂-PR₂ | P,N,O-Pincer Ligand (with further mods) |

Contributions to Supramolecular Chemistry and Molecular Recognition Studies

Supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions, to construct large, well-organized molecular assemblies. Molecular recognition, a key principle in this field, describes the specific binding of a host molecule to a guest.

This compound possesses several features that make it an interesting building block for supramolecular chemistry.

Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, while the pyridine nitrogen and the oxygen of the hydroxyl group are hydrogen bond acceptors. This dual functionality allows the molecule to participate in self-assembly to form ordered structures like tapes, rosettes, or helices, or to act as a recognition site for complementary molecules such as carboxylic acids or amides.

Halogen Bonding: The iodine atom can act as a halogen bond donor, a type of non-covalent interaction where an electrophilic region on the halogen interacts with a nucleophile (like a lone pair on another molecule). This provides an additional, directional tool for controlling the assembly of molecules in the solid state.

Aromatic System: The pyridine ring can engage in π-π stacking interactions with other aromatic systems, further stabilizing supramolecular structures.

By derivatizing the molecule, for example, by attaching larger aromatic groups at the 6-position, researchers can design host molecules with specific cavities or binding pockets for the recognition of guest molecules. The fluorine atom can fine-tune the electronic properties of the aromatic ring, influencing the strength of these non-covalent interactions.

Theoretical and Computational Studies on 2 Fluoro 6 Iodopyridin 3 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.

For substituted pyridines, the distribution and energy of these orbitals are heavily influenced by the electronic nature of the substituents. researcher.liferesearchgate.net

HOMO: In a molecule like 2-Fluoro-6-iodopyridin-3-ol, the HOMO is expected to have significant electron density localized on the pyridine (B92270) ring and the electron-donating hydroxyl group. The iodine atom, with its high-energy p-orbitals, may also contribute significantly to the HOMO.

LUMO: The LUMO is anticipated to be distributed primarily over the pyridine ring, particularly involving π* orbitals. The strong electron-withdrawing effect of the fluorine atom would lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. rsc.org

HOMO-LUMO Gap: The combination of electron-donating (OH) and electron-withdrawing (F, I) groups would modulate the HOMO-LUMO gap. A smaller gap suggests higher reactivity and potential for charge transfer within the molecule. acs.orgscirp.org

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Pyridines Note: These are representative values based on DFT calculations of similar compounds and are not specific experimental or calculated values for this compound.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Pyridine | -6.70 | -0.45 | 6.25 |

| 3-Hydroxypyridine (B118123) | -6.21 | -0.23 | 5.98 |

| 2-Fluoropyridine (B1216828) | -7.05 | -0.78 | 6.27 |

| 2-Iodopyridine | -6.55 | -1.10 | 5.45 |

Charge distribution analysis reveals the partial charges on each atom, indicating sites prone to electrophilic or nucleophilic attack. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge landscape around the molecule. researchgate.netresearchgate.net

In this compound, the following features are expected:

Negative Potential: Regions of negative electrostatic potential (typically colored red or yellow on MEP maps) are expected around the highly electronegative nitrogen and oxygen atoms, as well as the fluorine atom. These sites represent areas of high electron density and are susceptible to electrophilic attack.

Positive Potential: The hydrogen atom of the hydroxyl group will exhibit a strong positive potential, making it a potential hydrogen bond donor. A region of positive potential, known as a sigma-hole (σ-hole), is characteristically found on the outer side of the iodine atom along the C-I bond axis. researchgate.net This positive region makes the iodine atom a halogen bond donor. rsc.org

Atomic Charges: Natural Bond Orbital (NBO) analysis would likely show a significant negative charge on the nitrogen, oxygen, and fluorine atoms, while the carbon atoms attached to these electronegative elements and the hydrogen of the hydroxyl group would carry partial positive charges. nih.gov

Computational Elucidation of Reaction Mechanisms and Selectivity

Computational methods are invaluable for exploring potential reaction pathways, identifying transition states, and predicting the selectivity of chemical reactions.

For any reaction involving this compound, such as electrophilic substitution or nucleophilic substitution, computational chemists can model the reaction pathway. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—and calculating its energy. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. For instance, in the tautomerization between the -ol and the keto form (pyridone), a high energy barrier is expected for the uncatalyzed intramolecular proton transfer. wuxibiology.com

The solvent environment can dramatically influence reaction outcomes and equilibria. voer.edu.vn Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. These models are crucial for accurately predicting reaction barriers and the relative stability of isomers in solution. For example, polar solvents are known to significantly favor the pyridone tautomer over the hydroxypyridine form in related systems. rsc.orgnih.gov The influence of a catalyst, such as an acid or a base, can also be modeled by including catalytic molecules in the calculation to determine how they lower the activation energy of a reaction. Molecular iodine itself can act as a catalyst in certain reactions involving pyridine derivatives. acs.orgnih.gov

Conformational Analysis and Tautomeric Equilibria

While the pyridine ring itself is planar and rigid, the orientation of its substituents and the potential for tautomerism are key areas of computational study.

For this compound, the most significant equilibrium is the tautomerism between the hydroxy form (enol) and its corresponding keto form, 2-fluoro-6-iodo-1H-pyridin-3-one (a pyridone). The relative stability of these two tautomers is highly sensitive to both the electronic effects of the other ring substituents and the solvent environment. nih.govresearchgate.net

In the Gas Phase: Theoretical calculations on parent 2- and 3-hydroxypyridines often show the hydroxy form to be slightly more stable or of comparable stability to the pyridone form. nih.govwuxibiology.com

In Solution: The pyridone tautomer, being significantly more polar, is expected to be better stabilized by polar solvents through dipole-dipole interactions and hydrogen bonding. voer.edu.vnrsc.orgnih.gov Therefore, in solvents like water or ethanol, it is highly probable that the pyridone form of this compound would be the predominant species. The electron-withdrawing fluorine and iodine atoms would further influence this equilibrium, but the solvent effect is typically the dominant factor.

Prediction of Spectroscopic Parameters for Structural Confirmation

Theoretical and computational chemistry serve as powerful tools in the structural elucidation of novel compounds. By employing quantum chemical calculations, it is possible to predict various spectroscopic parameters for a given molecule with a high degree of accuracy. These predicted data, when compared with experimental spectra, provide robust confirmation of the synthesized structure. For a molecule such as this compound, computational methods like Density Functional Theory (DFT) and ab initio calculations are instrumental in predicting its Nuclear Magnetic Resonance (NMR) chemical shifts, vibrational frequencies (Infrared and Raman), and electronic absorption spectra.

Detailed theoretical studies specifically on this compound are not extensively available in the public domain. However, the methodologies for such predictions are well-established and have been successfully applied to a wide range of organic molecules, including pyridine derivatives and fluorinated compounds. researchgate.netnih.gov These studies typically involve optimizing the molecular geometry of the compound in a simulated environment, followed by calculations of its spectroscopic properties at a chosen level of theory and basis set.

The prediction of ¹⁹F NMR chemical shifts, in particular, has been a subject of significant computational research due to the sensitivity of the fluorine nucleus to its electronic environment. nih.govnih.gov Advanced computational protocols, sometimes incorporating molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) approaches, have been developed to achieve high accuracy in predicting these shifts, which is crucial for confirming the substitution pattern on the pyridine ring. nih.gov

Below are illustrative tables representing the types of spectroscopic data that would be generated from a comprehensive computational study of this compound. It is important to note that these are representative examples based on typical computational outputs for similar molecules and are not experimentally verified data for this specific compound.

Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts

NMR spectroscopy is a cornerstone of structural analysis. Computational models, such as the Gauge-Including Atomic Orbital (GIAO) method, are frequently used to predict chemical shifts. nih.govmodgraph.co.uk The predicted values are typically referenced against a standard (e.g., Tetramethylsilane for ¹H and ¹³C) and can be invaluable in assigning experimental spectra.

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound

| Atom No. | Predicted ¹H Shift | Predicted ¹³C Shift | Predicted ¹⁹F Shift |

|---|---|---|---|

| C2 | - | 158.9 | -115.2 |

| C3 | - | 145.6 | - |

| C4 | 7.35 | 125.8 | - |

| C5 | 7.10 | 110.4 | - |

| C6 | - | 95.3 | - |

Note: These values are hypothetical and serve as an illustration of computational predictions.

Predicted Vibrational Frequencies

Computational chemistry can predict the vibrational modes of a molecule, which correspond to the absorption bands observed in Infrared (IR) and Raman spectroscopy. researchgate.netresearchgate.net These predictions help in the assignment of complex experimental spectra. Theoretical frequencies are often scaled by an empirical factor to better match experimental results.

Table 2: Selected Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(O-H) | 3550 | O-H stretching |

| ν(C-H) | 3050-3100 | Aromatic C-H stretching |

| ν(C=C), ν(C=N) | 1400-1600 | Pyridine ring stretching |

| δ(O-H) | 1350 | O-H in-plane bending |

| ν(C-F) | 1250 | C-F stretching |

Note: These values are hypothetical and based on typical frequency ranges for the described vibrational modes.

The combination of these predictive methodologies provides a powerful framework for the unambiguous structural confirmation of this compound, bridging the gap between theoretical models and experimental observation.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of 2 Fluoro 6 Iodopyridin 3 Ol

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the confirmation of a compound's elemental composition. This technique measures the mass-to-charge ratio (m/z) of ions with extremely high precision, typically to four or more decimal places. This level of accuracy allows for the determination of a unique molecular formula, distinguishing it from other formulas with the same nominal mass.

For 2-Fluoro-6-iodopyridin-3-ol, with the molecular formula C₅H₃FINO, the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would involve ionizing the molecule and measuring its exact mass. The experimentally determined mass is then compared to the theoretical value. A mass error of less than 5 parts per million (ppm) between the measured and calculated mass provides strong evidence for the proposed molecular formula.

Below is a table of predicted m/z values for various adducts of this compound that could be observed in an HRMS experiment. uni.lu

Predicted HRMS Data for C₅H₃FINO Adducts

| Adduct Type | Mass-to-Charge (m/z) |

| [M+H]⁺ | 239.93163 |

| [M+Na]⁺ | 261.91357 |

| [M+NH₄]⁺ | 256.95817 |

| [M+K]⁺ | 277.88751 |

| [M-H]⁻ | 237.91707 |

| [M+HCOO]⁻ | 283.92255 |

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of a molecule in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. For a comprehensive structural assignment of this compound, a combination of multi-nuclear NMR experiments is required.

¹H NMR: The proton NMR spectrum would show two signals corresponding to the two aromatic protons on the pyridine (B92270) ring. These protons are in different chemical environments and would appear as distinct multiplets. The signal for the proton at position 4 would likely be a doublet of doublets due to coupling with the proton at position 5 and the fluorine atom at position 2. The proton at position 5 would also appear as a doublet of doublets, coupling to the proton at position 4 and the fluorine atom. The hydroxyl proton (-OH) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum would display five distinct signals for the five carbon atoms in the pyridine ring, as they are all chemically non-equivalent. The chemical shifts of these carbons are influenced by the attached substituents. The carbon bonded to the fluorine (C2) and the carbon bonded to the iodine (C6) would show significant shifts. Furthermore, the carbon signals will exhibit splitting due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF), providing crucial connectivity information.

¹⁹F NMR: As fluorine-19 is a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique. spectrabase.comalfa-chemistry.com For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at the 2-position. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring. fluorine1.ru This signal would be split into a multiplet due to coupling with the nearby protons (H4 and H5). The precise chemical shift provides insight into the electronic environment of the fluorine atom.

¹⁵N NMR: Nitrogen-15 NMR, while less sensitive, can provide valuable information about the electronic structure of the pyridine ring. The spectrum would show a single signal for the nitrogen atom. The chemical shift of the ¹⁵N nucleus is sensitive to the substituents on the ring and can confirm the heterocyclic nature of the compound.

The following table summarizes the expected NMR spectral data for this compound based on known substituent effects on pyridine rings.

Predicted NMR Data for this compound

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| ¹H | H-4 | 7.0 - 7.5 | dd | ³JHH ≈ 7-9, ⁴JHF ≈ 1-3 |

| H-5 | 6.8 - 7.2 | dd | ³JHH ≈ 7-9, ³JHF ≈ 4-6 | |

| OH | Variable | br s | - | |

| ¹³C | C-2 | 155 - 165 | d | ¹JCF ≈ 230-260 |

| C-3 | 140 - 150 | d | ²JCF ≈ 15-25 | |

| C-4 | 115 - 125 | d | ³JCF ≈ 0-5 | |

| C-5 | 110 - 120 | d | ²JCF ≈ 20-30 | |

| C-6 | 80 - 90 | s | - | |

| ¹⁹F | F-2 | -70 to -90 | m | - |

Note: dd = doublet of doublets, br s = broad singlet, d = doublet, m = multiplet. Chemical shifts are referenced to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in a compound, as specific bonds and groups of bonds vibrate at characteristic frequencies.

For this compound, the key functional groups are the hydroxyl group (-OH), the pyridine ring, the carbon-fluorine bond (C-F), and the carbon-iodine bond (C-I).

O-H Vibrations: A broad absorption band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, would be characteristic of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding.

Aromatic C-H Vibrations: C-H stretching vibrations of the pyridine ring are expected to appear in the region of 3000-3100 cm⁻¹.

Pyridine Ring Vibrations: The pyridine ring has several characteristic stretching and bending vibrations. Strong bands in the 1400-1600 cm⁻¹ region are typical for C=C and C=N stretching modes within the aromatic ring. nih.govresearchgate.net

C-F Vibrations: A strong absorption in the IR spectrum, typically between 1250 and 1000 cm⁻¹, is characteristic of the C-F stretching vibration.

C-I Vibrations: The C-I stretching vibration occurs at lower frequencies, usually in the 600-500 cm⁻¹ range. This band might be weak in the IR spectrum but more easily observed in the Raman spectrum.

IR and Raman spectroscopy provide complementary information. While polar bonds like C=O and O-H tend to give strong IR signals, non-polar and symmetric bonds often produce strong signals in Raman spectra. acs.org Therefore, using both techniques provides a more complete picture of the vibrational modes of the molecule.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H | Stretching | 3200 - 3600 (broad) | IR |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1600 | IR, Raman |

| Pyridine Ring | Ring Breathing | ~1000 | Raman (strong) |

| C-F | Stretching | 1250 - 1000 | IR (strong) |

| C-I | Stretching | 600 - 500 | Raman |

X-ray Diffraction Crystallography for Solid-State Structural Determination

X-ray Diffraction (XRD) crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to map the electron density and thus determine the exact positions of each atom in the crystal lattice.

If a suitable single crystal of this compound can be grown, XRD analysis would provide a wealth of structural information, including:

Unambiguous Confirmation of Constitution: It would confirm the connectivity of the atoms, verifying the 2-fluoro, 6-iodo, and 3-ol substitution pattern on the pyridine ring.

Precise Bond Lengths and Angles: XRD provides highly accurate measurements of all bond lengths (e.g., C-F, C-I, C-N, C-C, C-O) and bond angles, offering insight into the geometry of the molecule.

Molecular Conformation and Stereochemistry: The analysis would reveal the planarity of the pyridine ring and the orientation of the hydroxyl group.

Intermolecular Interactions: XRD elucidates how the molecules are arranged in the solid state. It would reveal intermolecular forces such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen, as well as potential halogen bonding interactions involving the iodine atom.

While no crystal structure for this compound has been publicly reported, analysis of related substituted pyridine structures demonstrates the power of this technique to provide a definitive solid-state structure. mdpi.comnih.gov

Chromatographic Techniques (HPLC, GC) for Purity Analysis and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, making them ideal for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for purity analysis of non-volatile organic compounds like this compound. A typical setup would involve:

Mode: Reversed-phase HPLC, which separates compounds based on their hydrophobicity.

Stationary Phase: A non-polar column, most commonly a C18 (octadecylsilyl) silica gel.

Mobile Phase: A polar solvent mixture, such as a gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure the pyridinol is in its protonated form for better peak shape. sielc.com

Detection: A UV detector would be highly effective, as the pyridine ring is a strong chromophore that absorbs UV light (typically around 254 nm or 280 nm).

In an HPLC analysis, a pure sample of this compound would appear as a single, sharp peak at a specific retention time. The presence of other peaks would indicate impurities, and the area of each peak is proportional to the concentration of the corresponding component. This allows for the purity to be quantified, often expressed as a percentage area.

Gas Chromatography (GC): GC can also be used for purity analysis if the compound is sufficiently volatile and thermally stable. The pyridinol may require derivatization (e.g., silylation of the hydroxyl group) to increase its volatility and prevent degradation in the hot injector port. The separation is based on the compound's boiling point and its interaction with the stationary phase of the GC column. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection.

Future Research Directions and Unexplored Academic Avenues for 2 Fluoro 6 Iodopyridin 3 Ol

Development of Novel Stereoselective Transformations at Functionalized Positions

The chiral derivatization of pyridines is a burgeoning area of research, and 2-fluoro-6-iodopyridin-3-ol offers multiple handles for introducing stereocenters. Future work could focus on developing novel stereoselective transformations at the C2, C3, and C6 positions.

One promising avenue is the stereoselective synthesis of pyridinones through the nucleophilic addition of Grignard reagents to chiral pyridinium salts derived from pyridines. This approach could be adapted for this compound to introduce a chiral substituent at a specific position. Furthermore, the development of chemo-enzymatic methods for the asymmetric dearomatization of activated pyridines could lead to the synthesis of stereoenriched piperidines, which are valuable scaffolds in medicinal chemistry. nih.govacs.org

The hydroxyl group at the C3 position is another key site for introducing chirality. Enzymatic resolution of racemic alcohols or stereoselective reduction of a corresponding ketone could provide access to enantiomerically pure 3-hydroxypyridine (B118123) derivatives. Lipases, for instance, have been successfully employed for the kinetic resolution of pyridyl-ethanols. researchgate.net

Exploration of Bio-Inspired Synthetic Routes and Biocatalysis

Nature provides a rich blueprint for the synthesis of complex N-heterocycles with high regio- and enantioselectivity. nih.gov Bio-inspired synthetic routes and the application of biocatalysis represent a significant and underexplored area for the functionalization of this compound.

The use of whole-cell systems or isolated enzymes for selective halogenation or dehalogenation could offer a green and efficient alternative to traditional chemical methods. Flavin-dependent halogenases, for example, are known to catalyze the selective installation of halogen atoms on various aromatic scaffolds under mild conditions. mdpi.com Investigating the substrate scope of such enzymes with this compound could lead to novel halogenated derivatives.

Furthermore, biocatalytic cascades, combining the action of multiple enzymes in a one-pot fashion, could be designed to achieve complex transformations on the this compound core. For instance, a sequence involving an oxidase and a reductase could lead to the stereoselective synthesis of chiral piperidine derivatives. nih.gov

Integration with Machine Learning and AI for Reaction Prediction and Optimization

ML models can be trained on existing datasets of pyridine (B92270) functionalization reactions to predict the reactivity of the different positions on the this compound ring towards various reagents. cmu.edu This would allow for the in silico screening of potential reactions, saving significant experimental time and resources. cmu.edu For instance, a two-step machine learning approach could first identify potential reactive sites and then rank the likelihood of different reaction outcomes. nih.gov

Furthermore, AI algorithms can be employed to optimize reaction conditions for the synthesis and derivatization of this compound, maximizing yields and minimizing byproducts. By analyzing large datasets of reaction parameters, these algorithms can identify the optimal combination of solvents, catalysts, temperatures, and reaction times. preprints.org This data-driven approach can accelerate the development of robust and efficient synthetic protocols.

Expansion of Applications in Emerging Areas of Chemical Sciences

The unique electronic and structural properties imparted by the fluorine and iodine substituents, coupled with the coordinating ability of the pyridine nitrogen and the hydroxyl group, make this compound an attractive candidate for applications in materials science and catalysis.

The presence of a fluorine atom can enhance properties such as thermal stability, chemical resistance, and lipophilicity, making fluorinated compounds valuable in the development of advanced materials. man.ac.ukresearchgate.netnih.gov Future research could explore the incorporation of this compound into polymers or organic electronic materials to modulate their properties. For example, fluorinated polymers have shown promise in applications ranging from biomedical devices to energy conversion technologies. nih.govresearchgate.net

The iodine atom provides a reactive site for cross-coupling reactions, allowing for the facile introduction of a wide range of substituents. This versatility can be exploited to synthesize novel ligands for catalysis or functional molecules for materials science. Additionally, iodinated compounds have been investigated for their potential in photodynamic therapy and as photosensitizers. mdpi.com

Collaborative Research Opportunities Across Synthetic, Theoretical, and Materials Chemistry Disciplines

The multifaceted nature of this compound necessitates a collaborative research approach that spans multiple disciplines. The synthesis of novel derivatives and the exploration of their properties will benefit from the combined expertise of synthetic organic chemists, theoretical chemists, and materials scientists.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. osu.edunih.gov These theoretical predictions can guide synthetic efforts and help in the rational design of molecules with desired properties.

Collaboration with materials scientists will be crucial for evaluating the potential of new derivatives in applications such as organic light-emitting diodes (OLEDs), photovoltaics, or as components of functional polymers. The interplay between molecular design, synthesis, and materials characterization will be key to unlocking the full potential of this versatile chemical scaffold. The study of halogenated heterocycles, in general, is an area ripe for such interdisciplinary collaboration. ugent.benih.govdur.ac.uksigmaaldrich.com

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-6-iodopyridin-3-ol, and how do reaction conditions influence yield?

- Methodology :

-

Nucleophilic substitution on pre-functionalized pyridine precursors (e.g., 6-iodopyridin-3-ol derivatives) using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) under inert atmospheres. Reaction temperatures (0–60°C) and solvent polarity (DMF vs. THF) critically affect fluorination efficiency .

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) is recommended for isolating the product, with yields typically ranging from 40–65% depending on halogen exchange efficiency .

- Data Contradictions :

-

Lower yields (<30%) reported in aqueous conditions due to competing hydrolysis of the iodine substituent .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

- Methodology :

-

¹H/¹³C NMR : The fluorine atom induces deshielding of adjacent protons (e.g., H-4 and H-5), while the iodine substituent causes characteristic splitting patterns due to spin-spin coupling (e.g., J = 8–12 Hz for F-I interactions) .

-

Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks at m/z 269 (calculated for C₅H₃FINO), with isotopic patterns confirming iodine presence .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodology :

- Thermal Stability : Decomposition occurs above 150°C (DSC data), with iodine loss as a primary degradation pathway .

- Light Sensitivity : Store in amber vials at –20°C to prevent photolytic cleavage of the C-I bond .

Advanced Research Questions

Q. How do steric and electronic effects of the fluorine and iodine substituents influence regioselectivity in cross-coupling reactions?

- Methodology :

-

Suzuki-Miyaura Coupling : The iodine atom acts as a superior leaving group compared to fluorine, enabling selective coupling at C-5. Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (3:1) at 80°C for 12–24 hours .

-

Computational Insights : DFT calculations (e.g., B3LYP/6-31G*) show the C-I bond has lower bond dissociation energy (BDE ≈ 55 kcal/mol) vs. C-F (BDE ≈ 116 kcal/mol), favoring iodine-mediated reactivity .

- Data Contradictions :

-

Competing protodeiodination observed in strongly acidic conditions (pH < 2), reducing coupling efficiency .

Q. What strategies mitigate competing side reactions (e.g., dehalogenation) during functionalization of this compound?

- Methodology :

- Protecting Groups : Use methoxymethyl (MOM) protection for the hydroxyl group to prevent oxidation during metal-catalyzed reactions .

- Optimized Catalysts : Employ Pd-XPhos complexes to suppress β-hydride elimination, a common side reaction in Heck couplings .

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., kinases or phosphatases). Fluorine’s electronegativity enhances binding affinity to polar active sites .

- QSAR Models : Correlate substituent effects (Hammett σ values) with IC₅₀ data from enzyme inhibition assays. For example, iodine’s +R effect increases electron density at C-3, modulating activity .

Key Challenges and Contradictions

- Solubility Discrepancies : Conflicting reports on aqueous solubility (0.1–0.5 mg/mL) due to polymorphism. Use DSC to identify stable crystalline forms .

- Biological Assay Variability : Fluorine’s metabolic stability vs. iodine’s potential radiolytic degradation complicates in vitro/in vivo correlation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。